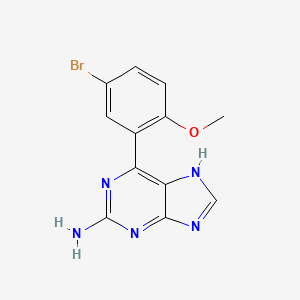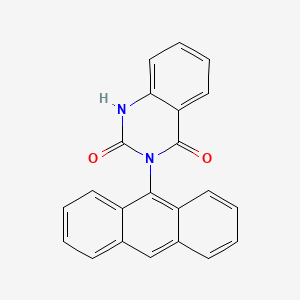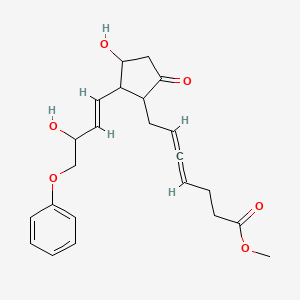![molecular formula C18H16ClFN4OS B10773600 N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)
N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 2 (WO2013004676) is a synthetic organic compound known for its inhibitory activity against beta-secretase 1 and beta-secretase 2 enzymes. These enzymes are involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound is more potent against beta-secretase 2, despite the patent focusing on beta-secretase 1 for Alzheimer’s disease treatment .
Preparation Methods
The synthesis of example 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
Example 2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Scientific Research Applications
Example 2 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of beta-secretase enzymes.
Biology: It helps in understanding the biochemical pathways involved in amyloid-beta peptide production.
Medicine: It is investigated for its potential therapeutic effects in treating Alzheimer’s disease.
Industry: It serves as a reference compound in the development of new beta-secretase inhibitors.
Mechanism of Action
The mechanism of action of example 2 involves the inhibition of beta-secretase 1 and beta-secretase 2 enzymes. By binding to the active sites of these enzymes, the compound prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides. This inhibition is crucial in slowing down or preventing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Example 2 is unique due to its higher potency against beta-secretase 2 compared to other similar compounds. Some similar compounds include:
Example 1 (WO2013004675): Another beta-secretase inhibitor with different structural features.
Example 3 (WO2013004677): A compound with similar inhibitory activity but different functional groups.
Example 4 (WO2013004678): A structurally related compound with varying potency against beta-secretase enzymes.
This detailed article provides a comprehensive overview of example 2 (WO2013004676), highlighting its significance in scientific research and potential therapeutic applications. If you have any further questions or need more information, feel free to ask!
Properties
Molecular Formula |
C18H16ClFN4OS |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClFN4OS/c19-11-1-4-15(22-9-11)16(25)23-12-2-3-14(20)13(7-12)18-8-10(18)5-6-26-17(21)24-18/h1-4,7,9-10H,5-6,8H2,(H2,21,24)(H,23,25)/t10-,18+/m1/s1 |
InChI Key |
COCAUCFPFHUGAA-MGNBDDOMSA-N |
Isomeric SMILES |
C1CSC(=N[C@@]2([C@H]1C2)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)Cl)F)N |
Canonical SMILES |
C1CSC(=NC2(C1C2)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)
![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)
![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
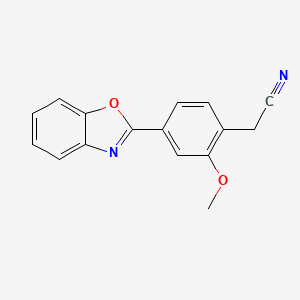
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)

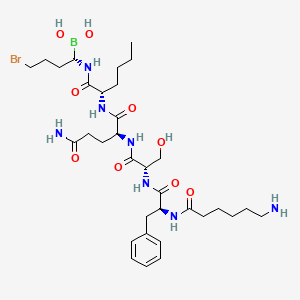
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
